N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine typically involves the protection of the amino group of L-alanine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as methanol and reagents like oxalyl chloride .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis likely follows similar steps as laboratory methods but on a larger scale. This includes the use of flow microreactor systems for the efficient introduction of the tert-butoxycarbonyl group .
Chemical Reactions Analysis
Types of Reactions
N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the pyrrolyl or phenyl groups.
Substitution: The Boc group can be selectively removed using reagents like oxalyl chloride in methanol.
Common Reagents and Conditions
Common reagents used in these reactions include oxalyl chloride for deprotection and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine form of the compound .
Scientific Research Applications
N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine exerts its effects involves its interaction with specific molecular targets. The Boc group provides protection during synthesis, allowing for selective reactions.
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)ethanolamine: Another compound with a Boc-protected amino group.
N-Boc-3-[4-(1-pyrrolyl)phenyl]-L-alanine: A similar compound with slight variations in structure.
Uniqueness
N-(tert.-Butoxycarbonyl)3-[4-(1-pyrrolyl)phenyl]-L-alanine is unique due to its specific combination of a Boc-protected amino acid with a pyrrolyl-phenyl group.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-pyrrol-1-ylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)20-10-4-5-11-20/h4-11,15H,12H2,1-3H3,(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNJWWBPGJDLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N2C=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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